molecular formula C13H9ClO4 B8677731 3-Chloro-4,5-dipropargyloxybenzoic acid CAS No. 112636-60-9

3-Chloro-4,5-dipropargyloxybenzoic acid

Cat. No. B8677731
Key on ui cas rn: 112636-60-9
M. Wt: 264.66 g/mol
InChI Key: KZYBRHISZSNMHL-UHFFFAOYSA-N
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Patent
US04870064

Procedure details

Jones reagent (e.g. an aqueous sulfuric acid solution of chromium trioxide) was added to a solution of 3-chloro-4,5-dipropargyloxybenzaldehyde (18.0 g) in acetone (100 ml) under stirring at a temperature below 20° C. The addition was stopped when the reaction mixture became red, and stirring was continued at 20° C. for 1 hour. The reaction mixture was poured into ice-water containing ethanol (100 nl) and extracted with ethyl acetate. The extract was washed with water, dried over magnesium sulfate and concentrated under reduced pressure. The residue was washed with hexane to give 3-chloro-4,5-dipropargyloxybenzoic acid (16.2 g). m.p. 158°-159° C.
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-chloro-4,5-dipropargyloxybenzaldehyde
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 nL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)=[O:3].OS(O)(=O)=O.O=[Cr](=O)=O.S(=O)(=O)(O)O.[Cl:19][C:20]1[CH:21]=[C:22]([CH:25]=[C:26]([O:32][CH2:33][C:34]#[CH:35])[C:27]=1[O:28][CH2:29][C:30]#[CH:31])[CH:23]=[O:24].C(O)C>CC(C)=O.[O-2].[O-2].[O-2].[Cr+6]>[Cl:19][C:20]1[CH:21]=[C:22]([CH:25]=[C:26]([O:32][CH2:33][C:34]#[CH:35])[C:27]=1[O:28][CH2:29][C:30]#[CH:31])[C:23]([OH:3])=[O:24] |f:0.1.2,7.8.9.10|

Inputs

Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
3-chloro-4,5-dipropargyloxybenzaldehyde
Quantity
18 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=C(C1OCC#C)OCC#C
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 nL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
under stirring at a temperature below 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
STIRRING
Type
STIRRING
Details
stirring
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=C(C1OCC#C)OCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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